2-Buten-1-one, 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-
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Overview
Description
.
Structure: It features a bromophenyl group attached to a butenone backbone, with a trifluoromethyl group and a hydroxy group at specific positions.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not extensively documented.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions include the use of a base (such as sodium hydroxide) and a solvent (e.g., ethanol or acetonitrile).
Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including nucleophilic addition, substitution, and cyclization.
Common Reagents and Conditions: Dimethylamine, base, and appropriate solvents are commonly used.
Major Products: The major product is the cyclized butenone structure.
Scientific Research Applications
Chemistry: Limited studies explore its reactivity and applications in organic synthesis.
Biology and Medicine: Its biological applications remain unexplored, but it could serve as a starting point for drug discovery.
Industry: No significant industrial applications are known.
Mechanism of Action
Targets: The compound’s exact molecular targets are not well-established.
Pathways: Further research is needed to elucidate its mechanism of action.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl and hydroxy substituents distinguish it from other butenone derivatives.
Similar Compounds: Related compounds include 2-buten-1-one derivatives with different substituents, such as 2-buten-1-one, 1-(4-bromophenyl)-4-nitro- .
Properties
Molecular Formula |
C10H6BrF3O2 |
---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
(Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-5,15H/b8-5- |
InChI Key |
KQTSRYLXTKSQGP-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)Br |
Origin of Product |
United States |
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